molecular formula C6H4F8 B14368952 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene CAS No. 90277-98-8

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene

Cat. No.: B14368952
CAS No.: 90277-98-8
M. Wt: 228.08 g/mol
InChI Key: QUBWAWBAEZVWFL-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H4F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .

Chemical Reactions Analysis

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological responses .

Comparison with Similar Compounds

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene can be compared with other fluorinated compounds such as:

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique combination of fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications.

Properties

CAS No.

90277-98-8

Molecular Formula

C6H4F8

Molecular Weight

228.08 g/mol

IUPAC Name

4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pent-1-ene

InChI

InChI=1S/C6H4F8/c1-3(5(9,10)11)2-4(7,8)6(12,13)14/h1-2H2

InChI Key

QUBWAWBAEZVWFL-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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